1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione
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Overview
Description
1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione is a synthetic organic compound with the molecular formula C18H17BrN2O2. It belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals . This compound is characterized by its unique structure, which includes an anthracene backbone substituted with amino, bromo, and butylamino groups.
Preparation Methods
The synthesis of 1-amino-2-bromo-4-(butylamino)anthracene-9,10-dione typically involves multi-step reactions. One common method starts with 1-amino-2,4-dibromoanthraquinone, which undergoes a substitution reaction with n-butylamine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Substitution: The bromo group in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-amino-2-bromo-4-(butylamino)anthracene-9,10-dione and its derivatives often involves the inhibition of essential cellular proteins. For instance, some derivatives target topoisomerases, enzymes that play a crucial role in DNA replication and cell division . By inhibiting these enzymes, the compounds can prevent cancer cell proliferation and induce apoptosis (programmed cell death) . Additionally, the compounds may interact with other molecular targets, such as kinases and telomerases, further contributing to their anticancer effects .
Comparison with Similar Compounds
1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-Amino-2-bromo-4-(phenylamino)anthracene-9,10-dione: This compound has a phenylamino group instead of a butylamino group, which can affect its chemical properties and applications.
1-Amino-4-bromo-2-methylanthraquinone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
51930-48-4 |
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Molecular Formula |
C18H17BrN2O2 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
1-amino-2-bromo-4-(butylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17BrN2O2/c1-2-3-8-21-13-9-12(19)16(20)15-14(13)17(22)10-6-4-5-7-11(10)18(15)23/h4-7,9,21H,2-3,8,20H2,1H3 |
InChI Key |
ULHCQQPTVHUANA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)Br |
Origin of Product |
United States |
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